1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dichlorophenyl group. The presence of chlorine atoms and the pyrazolo[3,4-d]pyrimidine scaffold endows the compound with diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as formic acid or triethyl orthoformate, to yield the desired pyrazolo[3,4-d]pyrimidin-4-one .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The presence of chlorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar pyrimidine core but differ in the heterocyclic ring structure.
Pyrido[2,3-d]pyrimidin-4-ones: These compounds have a pyridine ring fused to the pyrimidine core, offering different biological activities.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar pyrazole ring but differ in the substitution pattern and biological properties
Uniqueness
1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of chlorine atoms, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C11H6Cl2N4O |
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Molecular Weight |
281.09 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H6Cl2N4O/c12-6-1-2-9(8(13)3-6)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18) |
InChI Key |
AJSCLMDWWAJKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C3=C(C=N2)C(=O)NC=N3 |
Origin of Product |
United States |
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